molecular formula C17H18BrN5O3 B15081022 7-(3-bromobenzyl)-3-methyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

7-(3-bromobenzyl)-3-methyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15081022
M. Wt: 420.3 g/mol
InChI Key: GKPCMRLBNATFHT-UHFFFAOYSA-N
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Description

7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a purine core substituted with a 3-bromo-benzyl group, a methyl group, and a morpholine ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Molecular docking studies have shown that it can form hydrogen bonds, π-cation, and π-π interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE is unique due to its combination of a purine core, bromine substitution, and morpholine ring, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of 7-(3-BROMO-BENZYL)-3-METHYL-8-MORPHOLIN-4-YL-3,7-DIHYDRO-PURINE-2,6-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18BrN5O3

Molecular Weight

420.3 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C17H18BrN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-3-2-4-12(18)9-11)16(19-14)22-5-7-26-8-6-22/h2-4,9H,5-8,10H2,1H3,(H,20,24,25)

InChI Key

GKPCMRLBNATFHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC(=CC=C4)Br

Origin of Product

United States

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